Methyl (R)-3-(1-hydroxyethyl)benzoate Methyl (R)-3-(1-hydroxyethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18199494
InChI: InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1
SMILES:
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

Methyl (R)-3-(1-hydroxyethyl)benzoate

CAS No.:

VCID: VC18199494

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-3-(1-hydroxyethyl)benzoate -

Description

Biological Activity

While specific biological activity data for Methyl (R)-3-(1-hydroxyethyl)benzoate are scarce, compounds with similar structures often exhibit enzyme interaction capabilities, influencing metabolic pathways and signal transduction processes. For instance, related compounds like methyl 4-[(1R)-1-hydroxyethyl]benzoate have shown potential in interacting with enzymes and modulating their activities.

Comparison with Similar Compounds

  • Methyl 4-[(1R)-1-hydroxyethyl]benzoate: This compound has been studied for its potential biological activities, including enzyme interactions and metabolic regulation.

  • Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate: Known for its biological activity in enzyme interactions and metabolic pathways, this compound is used in pharmacology and biochemistry research.

Data Tables

CompoundMolecular FormulaMolecular WeightBiological Activity
Methyl (R)-3-(1-hydroxyethyl)benzoateC10H12O3Not specifiedPotential enzyme interaction
Methyl 4-[(1R)-1-hydroxyethyl]benzoateC11H14O3Approximately 180.20 g/molEnzyme interaction, metabolic regulation
Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoateC11H15NO3Approximately 231.68 g/molEnzyme interactions, metabolic pathways
Product Name Methyl (R)-3-(1-hydroxyethyl)benzoate
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name methyl 3-[(1R)-1-hydroxyethyl]benzoate
Standard InChI InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1
Standard InChIKey NYOJUUILPLWPHN-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=CC(=CC=C1)C(=O)OC)O
Canonical SMILES CC(C1=CC(=CC=C1)C(=O)OC)O
PubChem Compound 124560173
Last Modified Aug 10 2024

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